molecular formula C20H23N3O2S B4596356 N-(3-acetylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

N-(3-acetylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide

Cat. No.: B4596356
M. Wt: 369.5 g/mol
InChI Key: YYEJVHWXOIOCEB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.15109816 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has explored the synthesis and antimicrobial activities of various piperazine derivatives. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating that structural modifications can enhance antimicrobial efficacy. Similarly, studies on triazole derivatives have shown potential antimalarial properties, suggesting these compounds could be effective in treating infections (Klayman et al., 1979).

Receptor Binding and Potential Therapeutic Applications

Compounds with aryl piperazine structure have been investigated for their receptor-binding properties and potential therapeutic applications. A study by Hsin et al. (2002) developed long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents, showing the importance of structural features for receptor affinity and selectivity. The synthesis and evaluation of novel N-(1-adamantyl)carbothioamide derivatives by Al-Abdullah et al. (2015) demonstrated significant antimicrobial and hypoglycemic activities, highlighting the therapeutic potential of such compounds.

Analytical and Bioanalytical Applications

Analytical studies, such as those by Milanesi et al. (2021), have focused on the electrochemical behavior and voltammetric determination of aryl piperazines, important for forensic analysis and the detection of designer drugs. These studies underscore the versatility of piperazine derivatives in scientific research beyond direct therapeutic applications, including analytical methodologies for substance identification and quantification.

Structural and Mechanistic Insights

Research on the structural modifications and mechanistic insights of compounds with piperazine or similar functionalities provides a foundation for developing new therapeutic agents. For example, modifications to the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides structure have influenced lipophilicity and 5-HT7 receptor activity, indicating the role of chemical structure in determining biological activity (Leopoldo et al., 2008).

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-15(24)16-6-5-7-17(14-16)21-20(26)23-12-10-22(11-13-23)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEJVHWXOIOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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